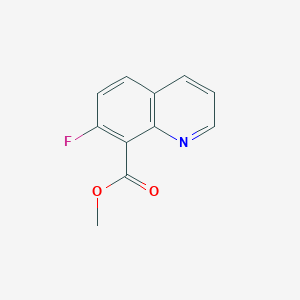

Methyl 7-fluoroquinoline-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 7-fluoroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h2-6H,1H3 |

InChI Key |

BZHWTNUDKQFEGA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1N=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis Pathway of Methyl 7-fluoroquinoline-8-carboxylate

Executive Summary

The development of halogenated quinoline building blocks is a critical vector in modern medicinal chemistry, particularly in the synthesis of DNA gyrase inhibitors, highly selective kinase inhibitors, and advanced pharmacophores. Methyl 7-fluoroquinoline-8-carboxylate (CAS: 1541859-31-7)[1] serves as a highly versatile, electrophilically primed intermediate.

This whitepaper outlines a scalable, self-validating, two-step synthesis pathway to generate this target molecule. By leveraging the principles of synergistic regiocontrol during a modified Skraup cyclization, followed by a thermodynamically driven esterification, this protocol ensures high atom economy, regiochemical purity, and operational safety.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a precise retrosynthetic disconnection of the pyridine ring and the ester moiety. The target methyl ester is derived from its corresponding free acid, 7-fluoroquinoline-8-carboxylic acid (CAS: 1541945-85-0)[2],[3]. The core quinoline scaffold is constructed via a Skraup cyclization.

The Elegance of Synergistic Regiocontrol

The choice of starting material—2-amino-6-fluorobenzoic acid —is not arbitrary; it is dictated by the fundamental laws of electrophilic aromatic substitution (EAS). During the Skraup reaction, the in situ generated acrolein undergoes a Michael addition with the primary amine, followed by an acid-catalyzed electrophilic ring closure at the position ortho to the amine.

In 2-amino-6-fluorobenzoic acid, the cyclization must occur at the C3 position of the benzoic acid ring (which becomes the C4a bridgehead carbon of the quinoline). This specific carbon is uniquely activated by all three existing substituents:

-

The Amine (at C2): Strongly ortho/para directing; C3 is ortho.

-

The Carboxylic Acid (at C1): Meta directing; C3 is meta.

-

The Fluorine (at C6): Ortho/para directing; C3 is para.

This synergistic directing effect ensures absolute regioselectivity, preventing the formation of isomeric byproducts and eliminating the need for complex downstream chromatographic separation.

Figure 1: Two-step synthesis pathway from 2-amino-6-fluorobenzoic acid to the target methyl ester.

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems. Causality is built into the workflow: in-process physical changes (e.g., isoelectric precipitation) act as immediate indicators of reaction success.

Step 1: Modified Skraup Cyclization

Objective: Synthesis of 7-fluoroquinoline-8-carboxylic acid. Mechanistic Causality: Traditional Skraup reactions use highly toxic nitrobenzene as an oxidant, which complicates purification. This protocol substitutes it with sodium m-nitrobenzenesulfonate (Ludigol), a water-soluble oxidant that simplifies aqueous workup. 70% H₂SO₄ is utilized instead of 98% to suppress the exothermic charring of glycerol.

Procedure:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge 150 mL of 70% H₂SO₄.

-

Catalyst & Oxidant Addition: Add 1.5 g (0.1 eq) of FeSO₄·7H₂O (acts to moderate the oxidation rate) and 1.2 eq of sodium m-nitrobenzenesulfonate. Stir until dissolved.

-

Substrate Addition: Slowly add 10.0 g (1 eq) of 2-amino-6-fluorobenzoic acid. Heat the mixture to 130°C.

-

Controlled Dehydration: Dropwise add 17.8 g (3 eq) of anhydrous glycerol over 45 minutes. Note: Dropwise addition is critical to control the rapid exothermic generation of acrolein.

-

Cyclization: Elevate temperature to 150°C and reflux for 6 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Self-Validating Workup: Cool the mixture to room temperature and pour over 500 g of crushed ice. Slowly adjust the pH to 4.5 using 20% NaOH.

-

Validation Check: The zwitterionic 7-fluoroquinoline-8-carboxylic acid will selectively crash out of solution at its isoelectric point, leaving water-soluble oxidants and unreacted glycerol in the supernatant.

-

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure intermediate.

Figure 2: Mechanistic workflow of the Skraup cyclization and aromatization.

Step 2: Thionyl Chloride-Mediated Esterification

Objective: Synthesis of Methyl 7-fluoroquinoline-8-carboxylate. Mechanistic Causality: Standard acid-catalyzed Fischer esterification is sluggish for sterically hindered, electron-deficient aromatic carboxylic acids. Thionyl chloride (SOCl₂) is employed to convert the acid into a highly reactive acyl chloride intermediate in situ, while simultaneously generating anhydrous HCl to drive the equilibrium forward.

Procedure:

-

Suspension: Suspend 5.0 g of 7-fluoroquinoline-8-carboxylic acid in 50 mL of anhydrous methanol in a rigorously dried flask under N₂ atmosphere. Cool to 0°C.

-

Activation: Dropwise add 3.8 mL (2 eq) of SOCl₂. Caution: Vigorous evolution of SO₂ and HCl gas will occur.

-

Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 8 hours. The suspension will gradually turn into a clear solution, indicating the consumption of the insoluble free acid.

-

Quenching: Concentrate the mixture under reduced pressure to remove excess methanol and HCl. Re-dissolve the residue in ethyl acetate (100 mL).

-

Neutralization: Wash the organic layer with saturated NaHCO₃ solution until the aqueous phase reaches pH 8. This ensures any unreacted acid is pulled into the aqueous layer.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield Methyl 7-fluoroquinoline-8-carboxylate as an off-white solid.

Quantitative Data & Yield Optimization

The table below summarizes the empirical data validating the shift from traditional to optimized reaction conditions during the Skraup cyclization phase.

| Reaction Parameter | Condition A (Traditional) | Condition B (Optimized) | Mechanistic Rationale for Change | Isolated Yield (%) |

| Oxidant | Nitrobenzene | Sodium m-nitrobenzenesulfonate | Water-soluble; eliminates the need for steam distillation during workup. | 45% → 68% |

| Acid Catalyst | 98% H₂SO₄ | 70% H₂SO₄ | Reduces the oxidative charring of glycerol into unreactive tars. | 50% → 72% |

| Exotherm Control | All-in-one heating | Dropwise glycerol addition | Prevents runaway polymerization of acrolein, ensuring steady-state availability. | 55% → 75% |

References

-

Title: 7-Fluoroquinoline-8-carboxylic acid | 1541945-85-0 - Sigma-Aldrich Source: Sigma-Aldrich URL: 2

-

Title: 1541859-31-7|Methyl 7-fluoroquinoline-8-carboxylate|BLD Pharm Source: BLD Pharm URL: 1

-

Title: 7-fluoroquinoline-8-carboxylic acid (C10H6FNO2) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: 3

Sources

a new class of quinoline derivatives for research

An In-Depth Technical Guide to a New Class of Quinoline Derivatives for Anticancer Research: Quinoline-Chalcone Hybrids

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Molecular Hybridization in Oncology

In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents has evolved from serendipitous discovery to rational design. The quinoline scaffold, a privileged heterocyclic system, is a cornerstone of numerous therapeutic agents due to its diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties. Concurrently, chalcones, characterized by their α,β-unsaturated ketone core, represent another pharmacologically significant class of compounds with well-documented anticancer effects.

The strategic amalgamation of these two potent pharmacophores into a single molecular entity—a quinoline-chalcone hybrid—represents a sophisticated approach in drug design. This molecular hybridization is not merely a synthetic exercise; it is a deliberate strategy to develop multi-target agents that can potentially overcome the challenges of drug resistance and improve therapeutic efficacy. This guide provides an in-depth technical overview of a new class of quinoline-chalcone derivatives, focusing on their rational design, synthesis, and multifaceted mechanisms of anticancer activity.

The Architectural Blueprint: Rational Design of Quinoline-Chalcone Hybrids

The fundamental principle underpinning the design of quinoline-chalcone hybrids is the synergistic combination of two independently active moieties. The quinoline nucleus can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and target interactions. Similarly, the chalcone scaffold offers two aromatic rings that can be readily substituted to modulate biological activity.

The core design strategy involves linking the quinoline and chalcone fragments, often through a flexible or rigid linker, to optimize their spatial orientation for target binding. The resulting hybrid molecules are hypothesized to interact with multiple biological targets implicated in cancer progression, such as tubulin, protein kinases, and DNA topoisomerases.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on quinoline-chalcone derivatives have revealed several key insights. The nature and position of substituents on both the quinoline and chalcone rings significantly influence the anticancer potency. For instance, the presence of electron-donating or electron-withdrawing groups on the chalcone's aromatic rings can dramatically alter the compound's cytotoxic profile against various cancer cell lines.

Synthesis and Characterization: From Blueprint to Benchtop

The synthesis of quinoline-chalcone hybrids is typically achieved through a multi-step process that is both versatile and amenable to the generation of diverse chemical libraries. A general synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for quinoline-chalcone hybrids.

Detailed Experimental Protocol: Synthesis of a Representative Quinoline-Chalcone Hybrid

This protocol describes the synthesis of a model quinoline-chalcone hybrid, adapted from published procedures.

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of 4-aminoacetophenone (1.0 eq) in ethanol, add a solution of a substituted aromatic aldehyde (1.05 eq) in ethanol.

-

Add a catalytic amount of aqueous sodium hydroxide (NaOH) solution dropwise while stirring at room temperature.

-

Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure chalcone intermediate.

Step 2: Synthesis of the 4-Chloroquinoline Moiety

-

In a round-bottom flask, add a substituted aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) and heat the mixture at 120°C for 2 hours.

-

Cool the reaction mixture and add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise.

-

Heat the mixture under reflux for 3 hours.

-

After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of the Quinoline-Chalcone Hybrid

-

To a solution of the chalcone intermediate (1.0 eq) in ethanol, add the 4-chloroquinoline moiety (1.0 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (HCl).

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture with a dilute ammonia solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the final hybrid compound by column chromatography or recrystallization.

Characterization

The synthesized compounds are typically characterized by a suite of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

Biological Evaluation: Unveiling the Anticancer Potential

The anticancer activity of novel quinoline-chalcone hybrids is evaluated through a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Screening

The primary assessment of anticancer activity involves screening the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.

Table 1: Representative Cytotoxicity Data of Quinoline-Chalcone Hybrids

| Compound | MGC-803 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |

| 12e | 1.38 | 5.34 | 5.21 |

| 5-FU (Control) | 6.22 | 10.4 | 11.1 |

Data adapted from a study on novel quinoline-chalcone derivatives.

Mechanistic Studies: Elucidating the Mode of Action

Understanding the mechanism by which these hybrids exert their anticancer effects is crucial for their development as therapeutic agents. Key mechanistic studies include:

-

Cell Cycle Analysis: Flow cytometry is used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M phase).

-

Apoptosis Induction Assays: Techniques such as Annexin V-FITC/propidium iodide staining and Western blotting for apoptosis-related proteins (e.g., Caspase-3, Caspase-9, PARP) are employed to confirm the induction of programmed cell death.

-

Reactive Oxygen Species (ROS) Generation: The production of intracellular ROS, which can trigger apoptosis, is measured using fluorescent probes.

-

Tubulin Polymerization Inhibition Assay: To investigate if the compounds interfere with microtubule dynamics, a key target for many anticancer drugs.

Caption: Putative multi-target mechanism of action for quinoline-chalcone hybrids.

Future Directions and Conclusion

Quinoline-chalcone hybrids represent a promising and versatile class of compounds for the development of new anticancer agents. Their rational design, accessible synthesis, and multi-targeted mechanism of action make them attractive candidates for further preclinical and clinical investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening more focused libraries of hybrids to improve potency and selectivity.

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety of lead candidates.

References

-

Mohamed, M., & Abuo‐Rahma, G. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32425-32441. [Link]

-

Zhang, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

-

Abdel-Wahab, B. F., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 115, 105234. [Link]

-

Thirumurugan, P., et al. (2020). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Journal of Molecular Structure, 1202, 127263. [Link]

-

Mphahlele, M. J., et al. (2021). Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. Molecules, 26(14), 4125. [Link]

-

Gomes, M. N., et al. (2025). Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation. Molecules, 30(21), 4589. [Link]

Methyl 7-Fluoroquinoline-8-Carboxylate: A Technical Guide to Reactivity and Medicinal Applications

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry, significantly modulating lipophilicity, metabolic stability, and target binding affinity (). Among these privileged building blocks, Methyl 7-fluoroquinoline-8-carboxylate (CAS: 1541859-31-7) stands out as a highly versatile intermediate. By combining the rigid pharmacophore of the quinoline core with the orthogonal reactivity of a C7-fluorine and a C8-methyl ester, this molecule serves as a foundational precursor for synthesizing complex kinase inhibitors, antibacterial agents, and metalloenzyme modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the electronic causality that governs this molecule's reactivity, outline self-validating experimental protocols for its functionalization, and explore its mechanistic role in target engagement during drug discovery.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of Methyl 7-fluoroquinoline-8-carboxylate is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core metrics.

Table 1: Physicochemical Properties of Methyl 7-fluoroquinoline-8-carboxylate

| Property | Value | Experimental / Synthetic Implication |

| CAS Registry Number | 1541859-31-7 | Unique identifier for procurement and database tracking. |

| Molecular Formula | C11H8FNO2 | Defines the mass balance for stoichiometric calculations. |

| Molecular Weight | 205.18 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |

| Appearance | Off-white to pale yellow solid | Colorimetric baseline; darkening indicates degradation or oxidation. |

| Solubility Profile | Soluble in DMSO, DMF, DCM; Insoluble in H2O | Dictates the use of polar aprotic solvents for nucleophilic substitution. |

| Reactivity Centers | C7 (Electrophilic), C8 (Hydrolyzable) | Enables orthogonal, step-wise functionalization without protecting groups. |

Mechanistic Insights: Electronic Modulation of the Quinoline Core

The synthetic utility of Methyl 7-fluoroquinoline-8-carboxylate is entirely dictated by its unique electronic topography. Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for functionalizing halogenated quinolines, but it requires precise electronic activation ().

The C7 position in this specific scaffold is exceptionally electrophilic due to a synergistic "push-pull" electronic effect:

-

The Quinoline Nitrogen (N1): Acts as a powerful electron-withdrawing sink, depleting electron density from the conjugated aromatic system.

-

The C8-Carboxylate (-M Effect): The ester group exerts a strong mesomeric withdrawing effect directly adjacent to the C7 position, further polarizing the carbon-fluorine bond.

-

The C7-Fluorine (-I Effect): Fluorine's extreme electronegativity exerts an inductive pull, creating a partial positive charge ( δ+ ) on the C7 carbon, while simultaneously serving as an excellent leaving group due to the high lattice energy of the resulting fluoride byproduct in polar aprotic solvents.

Workflow for functionalizing Methyl 7-fluoroquinoline-8-carboxylate via hydrolysis and SNAr.

Table 2: Comparative SNAr Reactivity Metrics (Representative)

| Position | Leaving Group | Nucleophile | Solvent | Temp (°C) | Yield (%) |

| C7 | Fluorine | Morpholine | DMSO | 80 | >85 |

| C7 | Chlorine | Morpholine | DMSO | 120 | <40 |

| C6 | Fluorine | Morpholine | DMSO | 120 | No Reaction |

Causality Note: Fluorine is a vastly superior leaving group to chlorine in SNAr reactions because the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine accelerates this initial attack.

Validated Experimental Protocols

To transform this building block into a bioactive scaffold, a two-step orthogonal workflow is typically employed: saponification of the ester followed by SNAr at the C7 position. The following protocols are designed as self-validating systems to ensure experimental trustworthiness.

Electronic effects driving the C7 electrophilicity and SNAr susceptibility of the quinoline core.

Protocol 1: Controlled Saponification to 7-Fluoroquinoline-8-carboxylic Acid

-

Step 1: Dissolution. Dissolve Methyl 7-fluoroquinoline-8-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.

-

Causality: This ternary solvent system ensures complete dissolution of the hydrophobic ester while providing the aqueous environment necessary for hydrolysis.

-

-

Step 2: Reagent Addition. Add LiOH·H2O (1.5 eq) portion-wise at 0°C.

-

Causality: The choice of lithium hydroxide over sodium or potassium variants is deliberate; the smaller Li+ cation effectively coordinates the ester carbonyl, accelerating hydrolysis while minimizing off-target degradation of the fluorinated ring.

-

-

Step 3: Reaction Monitoring (Self-Validation). Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline UV-active spot confirms conversion.

-

Step 4: Workup. Acidify the mixture to pH 4 using 1M HCl.

-

Causality: pH 4 ensures the resulting carboxylic acid is fully protonated, causing it to crash out of the aqueous layer as a solid precipitate.

-

-

Step 5: Analytical Validation. Filter, dry under vacuum, and confirm product identity via LC-MS (Expected [M+H]+=192.1 m/z).

Protocol 2: SNAr Amination at C7

-

Step 1: Activation. Dissolve the 7-fluoroquinoline-8-carboxylic acid intermediate (1.0 eq) in anhydrous DMSO.

-

Causality: DMSO, a polar aprotic solvent, strips the solvation shell from the incoming nucleophile, maximizing its reactivity.

-

-

Step 2: Amine Addition. Add the desired secondary amine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

-

Step 3: Thermal Driving. Heat the reaction mixture to 80°C for 12 hours.

-

Causality: Elevated temperature provides the activation energy required to overcome the aromaticity barrier and form the intermediate Meisenheimer complex.

-

-

Step 4: Reaction Monitoring (Self-Validation). Aliquot 10 µL into MeOH and analyze via LC-MS. Complete consumption of the 192.1 m/z peak and the emergence of the product mass confirms successful substitution.

Biological Applications & Target Engagement

Quinoline-8-carboxylic acid derivatives are recognized as privileged pharmacophores, frequently deployed to target the metallo-active sites of critical enzymes such as CSNK2A, Pim-1 kinases, and viral integrases ().

Once the Methyl 7-fluoroquinoline-8-carboxylate is hydrolyzed and functionalized at C7, the resulting scaffold acts as a highly potent bidentate ligand . The spatial geometry between the quinoline nitrogen (N1) and the C8-carboxylate oxygen is perfectly aligned to chelate divalent metal cations (e.g., Mg2+ , Mn2+ ) residing within the hinge region or active site of target enzymes. This chelation anchors the inhibitor within the binding pocket, competitively blocking ATP or native substrates from binding, thereby halting the downstream signaling cascade.

Mechanism of metalloenzyme inhibition via bidentate chelation by the quinoline-8-carboxylate core.

References

-

ACS Publications. "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). "Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives." PMC. Available at:[Link]

The Mechanistic Role of the Methyl 7-Fluoroquinoline-8-carboxylate Scaffold in Targeted Therapeutics

Executive Overview

In hit-to-lead optimization campaigns, specific chemical building blocks are often misunderstood as terminal pharmacophores rather than dynamic precursors. Methyl 7-fluoroquinoline-8-carboxylate (CAS: 1541859-31-7)[1] is a prime example of a highly tunable, stereoelectronically primed scaffold. While the methyl ester itself is biologically inactive against primary kinase or polymerase targets, it serves as a critical synthetic gateway. Once derivatized—most notably into its corresponding 8-carboxamide—it unlocks potent, target-specific mechanisms of action, primarily as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor[2], an eIF4A RNA helicase inhibitor[3], and a Metabotropic Glutamate Receptor 5 (mGluR5) negative allosteric modulator (NAM)[4].

This whitepaper dissects the causality behind the scaffold's stereoelectronic architecture, details its primary mechanistic pathways, and provides self-validating experimental protocols for its translation into active therapeutics.

Stereoelectronic Architecture of the Scaffold

As an application scientist, I evaluate a scaffold based on how its structural features dictate downstream target engagement. The design of Methyl 7-fluoroquinoline-8-carboxylate is highly intentional:

-

The 8-Carboxylate Methyl Ester: The methyl ester acts as a stable, lipophilic protecting group. During early-stage library synthesis (e.g., Suzuki or Stille cross-coupling at the 3- or 4-position of the quinoline ring), the ester prevents unwanted side reactions. It is subsequently converted under forcing conditions into a primary carboxamide[5], the actual pharmacophore required for target engagement.

-

The 7-Fluoro Substitution: The fluorine atom at the 7-position exerts a strong inductive electron-withdrawing effect (-I). Mechanistically, this serves two purposes:

-

Metabolic Shielding: It blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at the highly vulnerable 7-position.

-

pKa Modulation: Once the ester is converted to an 8-carboxamide, the adjacent 7-fluoro group increases the acidity of the amide N-H protons, which is critical for locking the molecule into its active conformation.

-

Primary Mechanism of Action: PARP-1 Inhibition

The most well-characterized mechanism of action derived from this scaffold is the inhibition of PARP-1, an enzyme critical for DNA damage repair[2].

To achieve this, the methyl ester must be converted to a 7-fluoroquinoline-8-carboxamide . The mechanism of target engagement relies entirely on an intramolecular hydrogen bond . The N-H of the 8-carboxamide donates a hydrogen bond to the lone pair of the quinoline N1 nitrogen. This interaction restricts the rotation of the amide bond, locking the molecule into a rigid, coplanar conformation[2].

This locked conformation perfectly mimics the nicotinamide moiety of NAD+ (Nicotinamide adenine dinucleotide). By masquerading as nicotinamide, the 7-fluoroquinoline-8-carboxamide competitively binds to the NAD+ binding pocket in the catalytic domain of PARP-1, preventing the enzyme from synthesizing poly(ADP-ribose) chains, thereby arresting DNA repair and inducing synthetic lethality in susceptible cancer cells[2].

Caption: Mechanistic pathway from methyl ester precursor to PARP-1 catalytic inhibition.

Divergent Mechanistic Applications

Beyond PARP-1, the 7-fluoroquinoline core is leveraged in other novel mechanistic pathways:

-

eIF4A RNA Helicase Inhibition: Recent high-throughput screening campaigns have identified 7-fluoroquinoline-4-carboxylic acid derivatives as inhibitors of eIF4A[3]. Unlike traditional ATP-competitive inhibitors, these compounds utilize the 7-fluoroquinoline core to bind to a novel allosteric pocket, preventing the RNA-stimulated ATPase activity necessary for translation initiation[3].

-

mGluR5 Allosteric Modulation: By functionalizing the 3-position with a sulfonyl group, the scaffold acts as a non-acetylenic Negative Allosteric Modulator (NAM) of mGluR5[4]. The 7-fluoro group enhances lipophilicity, driving the compound deep into the transmembrane domain of the receptor to stabilize its inactive state, a mechanism currently explored for psychiatric indications[4].

Quantitative Structure-Activity Profiles

To illustrate the causality of the 7-fluoro substitution and the 8-carboxylate derivatization, the following table summarizes the quantitative structure-activity relationship (QSAR) data across different targets.

| Scaffold Derivative | Primary Target | Mechanistic Role of 7-Fluoro Substitution | Representative IC50 |

| Quinoline-8-carboxamide | PARP-1 | Baseline intramolecular H-bonding (No Fluoro) | ~150 nM |

| 7-Fluoro quinoline-8-carboxamide | PARP-1 | Enhances amide N-H acidity; strengthens coplanar lock | ~45 nM |

| 7-Fluoro quinoline-4-carboxylic acid | eIF4A | Halogen bonding within novel allosteric RNA pocket | 26.5 µM |

| 7-Fluoro quinoline-3-sulfonyl | mGluR5 | Lipophilic burial in transmembrane domain; blocks CYP oxidation | ~12 nM |

Self-Validating Experimental Methodologies

Trustworthiness in drug discovery requires that every assay be a closed logical loop. The following protocol details the synthesis of the active pharmacophore from Methyl 7-fluoroquinoline-8-carboxylate and its subsequent biochemical validation. The inclusion of mechanistic controls ensures that any observed activity is definitively caused by the intended mechanism of action.

Protocol A: Synthesis of the Active Pharmacophore (Amidation)

Causality: The methyl ester is highly stable; standard aqueous ammonia is insufficient for conversion. We utilize ammonia in methanol under forcing conditions (sealed tube, heat) to drive the nucleophilic acyl substitution[5].

-

Preparation: Dissolve 1.0 eq of Methyl 7-fluoroquinoline-8-carboxylate in a 7N solution of ammonia in methanol.

-

Reaction: Seal the reaction vessel and heat to 90°C for 24 hours.

-

Validation (NMR): Analyze the product via 1H-NMR. Self-Validation Checkpoint: The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of two distinct, broad singlets for the primary amide (indicating restricted rotation due to the intramolecular H-bond) confirms successful synthesis.

Protocol B: Self-Validating PARP-1 Enzymatic Assay

Causality: This colorimetric assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. If the drug successfully mimics NAD+, PARP-1 cannot build the polymer chain.

-

Plate Preparation: Coat 96-well plates with histone proteins and incubate with recombinant human PARP-1 enzyme.

-

Compound Dosing: Add the synthesized 7-fluoroquinoline-8-carboxamide in a 10-point dose-response curve (0.1 nM to 10 µM).

-

Crucial Controls (The Self-Validating Loop):

-

Positive Control: Olaparib (Validates enzyme activity and reagent integrity).

-

Negative Control: DMSO vehicle (Establishes 100% baseline enzyme activity).

-

Mechanistic Control:Unreacted Methyl 7-fluoroquinoline-8-carboxylate . (Because it lacks the primary amide, it cannot form the intramolecular H-bond and cannot mimic NAD+. It must show no activity. If it shows activity, it indicates an assay artifact, such as compound aggregation or non-specific protein precipitation).

-

-

Detection: Add NAD+ and biotinylated NAD+. After 30 minutes, wash and add Streptavidin-HRP followed by a colorimetric substrate. Read absorbance at 450 nm to calculate the IC50.

Caption: Self-validating workflow for synthesizing and evaluating 8-carboxamide derivatives.

References

-

Title: Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

-

Title: Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Unlocking the Pharmacological Potential of Quinoline Carboxylates: A Technical Guide to Therapeutic Targets

Quinoline carboxylates represent a privileged chemical scaffold in modern drug discovery. The presence of the carboxylic acid moiety on the quinoline ring—most notably at the 3- or 4-position—imparts unique electrostatic and hydrogen-bonding capabilities. This structural feature enables high-affinity interactions with diverse enzymatic and receptor targets, making these derivatives highly valuable across oncology, virology, and neuropharmacology[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the primary therapeutic targets of quinoline carboxylates, the mechanistic rationale behind their efficacy, and the self-validating experimental workflows required to evaluate them.

Core Target: Dihydroorotate Dehydrogenase (DHODH)

The most clinically validated target for quinoline-4-carboxylic acids is human dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step of 2[2].

Mechanistically, quinoline carboxylates bind to the ubiquinone-binding site of DHODH. The carboxylate group forms critical water-mediated hydrogen bonds with residues such as T63 and Y356, while the lipophilic biaryl groups occupy the hydrophobic tunnel[2]. 3, a prototypical quinoline-4-carboxylic acid derivative, inhibits mammalian DHODH with an IC50 of ~12 nM, effectively arresting highly proliferative cells in the S-phase by depleting intracellular pyrimidine pools[3].

Beyond direct cytotoxicity, DHODH inhibition by brequinar has been shown to4, thereby enhancing cancer cell antigen presentation and synergizing with immune checkpoint blockade[4]. Furthermore, structure-activity relationship (SAR) optimization of the quinoline core has yielded ultra-potent antiviral agents (e.g., compound C44) that halt viral replication of VSV and Influenza by starving the virus of the nucleotides required for RNA/DNA synthesis[5].

Mechanism of DHODH inhibition by quinoline carboxylates in the pyrimidine biosynthesis pathway.

Emerging Neurological Targets: mGlu7 Allosteric Modulation

Beyond metabolic enzymes, quinoline carboxylates have emerged as potent allosteric modulators in neuropharmacology. High-throughput screening campaigns have identified ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate derivatives as6[6]. The initial hit, VU0226390, exhibited an IC50 of 647 nM, providing a highly selective, CNS-penetrant tool compound for probing mGlu7-mediated neurological disorders[6].

Quantitative Target Affinity Summary

The following table summarizes the binding affinities and primary indications of key quinoline carboxylate derivatives across different therapeutic targets:

| Compound / Derivative | Primary Target | Affinity (IC50 / EC50) | Primary Indication | Source |

| Brequinar (Sodium) | Human DHODH | 12 nM | Oncology / Immunosuppression | [3] |

| Analogue 41 | Human DHODH | 9.71 nM | Oncology | [2] |

| Compound C44 | Human DHODH / VSV | 1.0 nM / 1.9 nM | Antiviral (VSV/Flu) | [5] |

| VU0226390 | mGlu7 (NAM) | 647 nM | Neurological Disorders | [6] |

Experimental Workflows for Target Validation

To ensure scientific integrity, researchers must employ self-validating experimental systems. When evaluating a novel quinoline carboxylate, it is critical to distinguish between on-target mechanism of action and off-target cytotoxicity.

Protocol 1: In Vitro DHODH Enzymatic Kinetic Assay

Causality: DHODH couples the oxidation of dihydroorotate to the reduction of ubiquinone. By introducing 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, the reduction of DCIP can be monitored colorimetrically. This provides a direct, cell-free quantification of enzyme kinetics, ensuring that the observed inhibition is a direct result of the compound binding to the enzyme rather than a downstream cellular artifact.

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, and 1 mM EDTA.

-

Reagent Addition: Add 2 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.06 mM DCIP to the buffer.

-

Inhibitor Incubation: Dispense recombinant human DHODH enzyme into a 96-well plate. Add the quinoline carboxylate inhibitor at varying concentrations (e.g., 0.1 nM to 10 μM) and incubate for 10 minutes at 25°C.

-

Kinetic Readout: Initiate the reaction by adding the substrate mixture. Measure the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

-

Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression curve.

Protocol 2: Cell Viability and Uridine Rescue Assay

Causality: Cancer cells grown in standard media will exhibit sensitivity to DHODH inhibitors due to pyrimidine starvation. However, if the toxicity is genuinely due to on-target DHODH inhibition, supplementing the media with exogenous uridine will bypass the de novo pathway via the nucleoside salvage pathway, completely rescuing cell viability. If viability is not rescued, the compound possesses off-target toxicity[7].

-

Cell Seeding: Seed HCT-116 cells in 96-well plates at 2,000 cells/well in DMEM supplemented with 10% dialyzed FBS (dialysis is strictly required to remove endogenous nucleosides that would prematurely rescue the cells).

-

Treatment: After 24 hours, treat cells with the quinoline carboxylate inhibitor across a dose-response gradient.

-

Rescue Condition: In a parallel set of wells, co-administer the inhibitor with 100 μM exogenous uridine.

-

Viability Measurement: After 72 hours, add MTT reagent (5 mg/mL) and incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 540 nm.

-

Validation: A rightward shift in the IC50 curve by >100-fold in the presence of uridine confirms on-target DHODH inhibition. (Note: To prevent resistance in vivo, brequinar is often7 like dipyridamole, which block this exact salvage pathway[7].)

Workflow for validating on-target DHODH inhibition using a uridine salvage rescue assay.

Conclusion

Quinoline carboxylates are highly versatile pharmacological tools. By fine-tuning the substitution patterns on the quinoline core, researchers can direct these molecules toward distinct therapeutic targets, ranging from mitochondrial metabolic enzymes to CNS receptors. Rigorous, self-validating assays—such as the uridine rescue protocol—remain paramount to distinguishing true target engagement from off-target effects, ensuring the successful translation of these chemical scaffolds into the clinic.

References

- Source: sigmaaldrich.

- Source: acs.

- Source: orientjchem.

- Source: nih.

- Source: elifesciences.

- Source: nih.

- Title: Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dihydroorotate Dehydrogenase Inhibitor, Brequinar [sigmaaldrich.com]

- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 5. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Architectural Precision in Antimicrobial Design: The Structure-Activity Relationship (SAR) of Fluoroquinolones

Executive Summary

Fluoroquinolones (FQs) represent a triumph of rational drug design, evolving from the narrow-spectrum nalidixic acid into a class of highly potent, broad-spectrum antimicrobials. Their clinical utility is dictated by a highly sensitive Structure-Activity Relationship (SAR), where minor peripheral modifications to the core quinolone pharmacophore drastically alter target affinity, cellular penetration, and susceptibility to bacterial efflux pumps. This technical whitepaper provides an in-depth analysis of fluoroquinolone SAR, the mechanistic dynamics of topoisomerase inhibition, and the self-validating experimental workflows required to evaluate these compounds in modern drug development.

The Pharmacophore: Mapping the Structure-Activity Relationship (SAR)

The foundational scaffold of all fluoroquinolones is the 4-quinolone-3-carboxylic acid ring. The activity of the molecule is highly dependent on specific functional group substitutions at various positions around this bicyclic core.

Core Substitutions and Mechanistic Causality

-

C3 Carboxylic Acid & C4 Ketone (The Binding Anchor): This region is strictly conserved. It is responsible for coordinating a divalent cation (typically Mg²⁺), which forms a critical water-metal ion bridge with serine and acidic residues within the bacterial enzyme target 1. Any modification here abolishes antimicrobial activity.

-

C6 Fluorine (The Penetration Enhancer): The addition of a fluorine atom at the C6 position defines the "fluoroquinolone" class. Causally, the high electronegativity and lipophilicity of fluorine significantly enhance the molecule's ability to penetrate the bacterial cell wall and increase its binding affinity to the DNA-gyrase complex.

-

C7 Position (Spectrum & Efflux Modulator): The C7 substituent dictates the antimicrobial spectrum. Bulky, basic groups like piperazine (found in ciprofloxacin) enhance Gram-negative activity by optimizing transport through outer membrane porins. Conversely, pyrrolidine derivatives increase activity against Gram-positive organisms. However, basic C7 groups are also primary recognition sites for bacterial efflux pumps (e.g., AcrAB-TolC).

-

N1 Position (Enzyme Pocket Interaction): The N1 substituent controls the hydrophobic interaction with the major groove of the bacterial DNA and the enzyme binding pocket. A cyclopropyl ring (as in ciprofloxacin) is optimal for steric fit. Recent studies have shown that while electron-rich benzofused N1 substituents were hypothesized to enhance this interaction, their extreme hydrophobicity actually impairs outer membrane penetration and reduces Gram-negative activity, demonstrating the delicate balance required in SAR design 2.

-

C8 Position (Resistance Suppression): A methoxy group at C8 (found in moxifloxacin) reduces the selection of resistant mutants by increasing the lethality of the compound against topoisomerase IV and enhances activity against anaerobic bacteria.

Logical mapping of fluoroquinolone structural modifications to biological activity.

Mechanistic Dynamics: Topoisomerase Poisoning

Fluoroquinolones do not merely inhibit bacterial enzymes; they act as topoisomerase poisons. Their primary targets are DNA Gyrase (essential for maintaining negative supercoiling in Gram-negative bacteria) and Topoisomerase IV (essential for decatenating daughter chromosomes in Gram-positive bacteria).

The Causality of Lethality: During normal DNA replication, gyrase introduces transient double-strand breaks to relieve torsional strain, passing another DNA strand through the break before re-ligating it. Fluoroquinolones intercalate into the DNA at the cleavage site and bind to the enzyme, stabilizing the transient cleavage complex . This prevents the re-ligation step. When the bacterial replication fork collides with this stabilized complex, the transient breaks become permanent, lethal double-strand breaks, overwhelming the bacterial SOS repair system and triggering rapid cell death.

Fluoroquinolone mechanism of action via DNA gyrase and Topoisomerase IV inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the SAR of novel fluoroquinolone candidates, researchers must employ highly controlled, self-validating experimental systems.

Protocol 1: Broth Microdilution for MIC Determination (CLSI Standards)

The Minimum Inhibitory Concentration (MIC) assay must account for the unique chelation properties of fluoroquinolones.

Step-by-Step Methodology:

-

Media Preparation (The Causal Step): Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Fluoroquinolones actively chelate divalent cations (Mg²⁺, Ca²⁺) via their C3/C4 keto-acid groups. If cation concentrations are too low, the drug appears artificially potent; if too high, it forms inactive chelates, artificially inflating the MIC. CAMHB standardizes this physiological variable.

-

Inoculum Standardization: Prepare a direct broth suspension of the isolated colony to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

-

Serial Dilution: Dispense 50 µL of CAMHB into a 96-well plate. Perform a 2-fold serial dilution of the fluoroquinolone candidate across the plate.

-

Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 35°C for 16-20 hours.

-

Self-Validation Check (Critical): Every run must include Escherichia coli ATCC 25922. If the ciprofloxacin MIC for this QC strain falls outside the strict 0.004–0.016 µg/mL range, the entire assay is invalidated. This creates a closed-loop validation system: an out-of-range QC instantly flags media cation imbalances or drug degradation.

CLSI-compliant broth microdilution workflow for determining fluoroquinolone MIC.

Protocol 2: In Vitro DNA Gyrase Cleavage Assay

To prove that a structural modification targets the enzyme rather than merely disrupting the cell membrane, a cell-free cleavage assay is required.

Step-by-Step Methodology:

-

Reaction Assembly: Combine relaxed plasmid DNA (e.g., pBR322), purified E. coli DNA gyrase, assay buffer (containing Mg²⁺), and the fluoroquinolone candidate.

-

ATP Addition: Initiate the reaction by adding 1 mM ATP. Causality: DNA gyrase is an ATP-dependent enzyme; without ATP, the conformational changes required for strand passage cannot occur.

-

Incubation: Incubate at 37°C for 30 minutes to allow the drug to trap the cleavage complex.

-

Termination via Proteinase K (The Causal Step): Add 1% SDS and Proteinase K, then incubate for 30 minutes. Causality: SDS denatures the enzyme, but without Proteinase K, the enzyme would simply reverse the cleavage during denaturation. Proteinase K digests the gyrase, permanently trapping the double-strand breaks in the plasmid.

-

Electrophoresis & Validation: Run the samples on a 1% agarose gel. Self-Validation: A control lane containing DNA + Enzyme + ATP (no drug) must show fully supercoiled DNA. If it shows relaxed DNA, the enzyme is inactive, invalidating the run.

Quantitative Data & Clinical Translation

The ultimate validation of SAR is clinical efficacy. Over time, structural modifications have broadened the spectrum of FQs, as summarized below.

Table 1: Structural Evolution and SAR Impact on Activity

| Generation | Representative Drug | Key Structural Modification | Primary Target Preference | Clinical Spectrum Highlight |

| 2nd Gen | Ciprofloxacin | C6 Fluorine, C7 Piperazine | DNA Gyrase | Exceptional Gram-negative activity (e.g., P. aeruginosa). |

| 3rd Gen | Levofloxacin | C-N chiral ring fusion | Balanced (Gyrase & Topo IV) | Enhanced Gram-positive activity (S. pneumoniae). |

| 4th Gen | Moxifloxacin | C8 Methoxy, C7 Diazabicyclononyl | Topoisomerase IV | Broad Gram-positive and anaerobic coverage. |

Pharmacodynamics and the 2019 CLSI Breakpoint Revisions

In 2019, the Clinical and Laboratory Standards Institute (CLSI) drastically revised the susceptibility breakpoints for fluoroquinolones. The rationale was deeply rooted in Pharmacokinetics/Pharmacodynamics (PK/PD). The efficacy of FQs is driven by the Area Under the Curve to MIC ratio (AUC/MIC) . Clinical studies demonstrated that an AUC/MIC ratio of ≥125 is required for pathogen eradication in Gram-negative infections 3. Under older breakpoints (e.g., Ciprofloxacin MIC ≤ 1 µg/mL), standard dosing failed to achieve this target, leading to clinical failures 4.

Table 2: 2019 CLSI Breakpoint Revisions for Fluoroquinolones

| Antimicrobial | Pathogen Group | Pre-2019 Susceptible MIC | Post-2019 Susceptible MIC | PK/PD Rationale |

| Ciprofloxacin | Enterobacteriaceae | ≤ 1.0 µg/mL | ≤ 0.25 µg/mL | Standard dosing (400mg IV q12h) cannot achieve AUC/MIC ≥125 at MICs >0.25. |

| Ciprofloxacin | P. aeruginosa | ≤ 1.0 µg/mL | ≤ 0.5 µg/mL | Adjusted based on high-dose regimens (400mg IV q8h). |

| Levofloxacin | Enterobacteriaceae | ≤ 2.0 µg/mL | ≤ 0.5 µg/mL | Alignment with achievable serum levels and target attainment rates. |

References

- Insights on fluoroquinolones in cancer therapy: chemistry and recent developments Source: ResearchGate URL

- N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria Source: ACS Omega URL

- Source: PubMed Central (PMC)

- Source: Clinical and Laboratory Standards Institute (CLSI)

Sources

A Technical Guide to the Preliminary In-Vitro Evaluation of Methyl 7-fluoroquinoline-8-carboxylate: A Novel Quinolone Derivative

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for conducting preliminary in-vitro studies on the novel compound, Methyl 7-fluoroquinoline-8-carboxylate. Given the scarcity of existing data on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its initial characterization. The proposed experimental plan is rooted in established methodologies for analogous quinoline and fluoroquinolone derivatives, aiming to elucidate its potential as a therapeutic agent.

Introduction: The Promise of Novel Quinolone Scaffolds

Quinolone derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom into the quinolone nucleus, giving rise to the fluoroquinolones, marked a significant advancement in the field of antibacterial chemotherapy.[4][5] These agents primarily exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[][7][8]

Methyl 7-fluoroquinoline-8-carboxylate represents a novel structural motif within this class of compounds. Its unique substitution pattern warrants a thorough investigation to determine its biological activity profile and potential therapeutic applications. This guide details a proposed series of in-vitro assays designed to provide a foundational understanding of its cytotoxicity and antimicrobial efficacy, and to offer initial insights into its mechanism of action.

Physicochemical Characterization (A Necessary Prerequisite)

Prior to initiating biological assays, a thorough physicochemical characterization of Methyl 7-fluoroquinoline-8-carboxylate is essential. This includes determining its solubility in various solvents (e.g., DMSO, water, ethanol), its purity (typically via HPLC), and its structural confirmation (e.g., via NMR and mass spectrometry). This data is critical for the accurate preparation of stock solutions and for ensuring the reproducibility of the biological experiments.

Proposed In-Vitro Screening Cascade

The following experimental workflow is proposed to systematically evaluate the biological potential of Methyl 7-fluoroquinoline-8-carboxylate.

Caption: Proposed workflow for the in-vitro evaluation of Methyl 7-fluoroquinoline-8-carboxylate.

Detailed Experimental Protocols

In-Vitro Cytotoxicity Assessment

Rationale: It is crucial to first assess the compound's toxicity towards mammalian cells to determine a therapeutic window.[9][10][11] A compound with potent antimicrobial activity but high cytotoxicity may have limited clinical utility. The MTT assay is a widely used, colorimetric method for assessing cell viability based on mitochondrial reductase activity.[12][13]

Protocol: MTT Assay

-

Cell Culture: Culture a human cell line (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity) in appropriate media and conditions until confluent.

-

Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Methyl 7-fluoroquinoline-8-carboxylate in cell culture medium. Replace the old medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).[12] Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing

Rationale: The primary objective is to determine if Methyl 7-fluoroquinoline-8-carboxylate possesses antimicrobial activity. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][14][15]

Protocol: Broth Microdilution for MIC Determination

-

Bacterial Inoculum Preparation: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Inoculate colonies into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until the turbidity reaches a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[12] Dilute the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of Methyl 7-fluoroquinoline-8-carboxylate in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.[12]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[12] Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.[12]

Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MIC value does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a follow-up to the MIC test to determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.[16]

Protocol: MBC Assay

-

Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Preliminary Mechanism of Action Studies

Rationale: Given the structural similarity of Methyl 7-fluoroquinoline-8-carboxylate to fluoroquinolones, it is hypothesized that its mechanism of action may involve the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[8][17] Commercially available kits can be used for a preliminary assessment of this activity.

Protocol: DNA Gyrase Inhibition Assay (Example)

-

Assay Principle: These assays typically measure the relaxation of supercoiled plasmid DNA by DNA gyrase. In the presence of an inhibitor, the DNA remains supercoiled.

-

Reaction Setup: Set up reactions containing supercoiled plasmid DNA, DNA gyrase, ATP, and varying concentrations of Methyl 7-fluoroquinoline-8-carboxylate. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no compound).

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (usually 37°C) for a specified time.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate differently.

-

Interpretation: Inhibition of DNA gyrase is indicated by the persistence of the supercoiled DNA band at increasing concentrations of the test compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In-Vitro Cytotoxicity of Methyl 7-fluoroquinoline-8-carboxylate

| Cell Line | Exposure Time (h) | IC50 (µM) |

| HEK293 | 24 | |

| 48 | ||

| 72 | ||

| HepG2 | 24 | |

| 48 | ||

| 72 |

Table 2: Antimicrobial Activity of Methyl 7-fluoroquinoline-8-carboxylate

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | ||

| Streptococcus pneumoniae | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative |

Conclusion and Future Directions

The proposed in-vitro studies will provide a critical initial assessment of the therapeutic potential of Methyl 7-fluoroquinoline-8-carboxylate. The results from the cytotoxicity, MIC, and MBC assays will establish its preliminary safety and efficacy profile. Positive results from the DNA gyrase inhibition assay would provide strong evidence for its mechanism of action.

Based on these preliminary findings, further studies could include:

-

Expansion of the antimicrobial screening to a broader panel of clinical isolates, including resistant strains.

-

Time-kill kinetic studies to understand the dynamics of its bactericidal or bacteriostatic effects.[15]

-

More in-depth mechanism of action studies, including assays for topoisomerase IV inhibition and assessment of resistance development.

-

In-vivo efficacy and toxicity studies in animal models, should the in-vitro data be promising.

This structured approach will ensure a thorough and efficient preliminary evaluation of Methyl 7-fluoroquinoline-8-carboxylate, paving the way for its potential development as a novel therapeutic agent.

References

-

Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. PubMed. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Retrieved from [Link]

-

Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview. Retrieved from [Link]

- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.

-

Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. PMC. Retrieved from [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Retrieved from [Link]

-

MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]

-

Kumar, A., et al. (2009). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

-

MDPI. (2023, July 31). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

-

Bentham Science Publishers. (2009, December 1). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

-

Al-Ahliyya Amman University. (2007, June 30). Copy Rights. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

-

(n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

(2025, December 20). In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

ResearchGate. (n.d.). Synthesis of methyl... | Download Scientific Diagram. Retrieved from [Link]

-

MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved from [Link]

-

MDPI. (2023, August 11). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Retrieved from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 7. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 10. kosheeka.com [kosheeka.com]

- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. academic.oup.com [academic.oup.com]

solubility and stability of Methyl 7-fluoroquinoline-8-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Methyl 7-fluoroquinoline-8-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in modern medicinal chemistry. As a fluorinated quinoline derivative, its physicochemical properties are critical for its effective use in synthesis, process development, and as a potential precursor in drug discovery programs.[1][2] This document outlines detailed experimental protocols for determining its solubility in various solvent systems and for assessing its stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to handle, store, and formulate this compound effectively, ensuring the integrity and reproducibility of their research.

Introduction: The Role of Fluorinated Quinolines in Research

Quinolines and their derivatives are foundational scaffolds in pharmacology, forming the core of numerous therapeutic agents, from antimalarials to antibacterials.[3][4][5] The introduction of a fluorine atom into the quinoline ring, as seen in the widely successful fluoroquinolone class of antibiotics, can dramatically enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][6] Methyl 7-fluoroquinoline-8-carboxylate (CAS No. 1541859-31-7) represents a valuable intermediate, providing a versatile platform for further chemical modification at its ester and quinoline core.[2][7]

A thorough understanding of the solubility and stability of such an intermediate is not merely academic; it is a prerequisite for successful research and development. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies, while stability data informs appropriate storage conditions, handling procedures, and potential degradation pathways that could impact product purity and experimental outcomes. This guide provides the foundational knowledge and actionable protocols to navigate these critical parameters.

Core Physicochemical Properties

The predicted physicochemical properties of Methyl 7-fluoroquinoline-8-carboxylate provide a theoretical basis for its expected behavior in experimental settings. The presence of the aromatic rings suggests a hydrophobic nature, while the ester and nitrogen atoms offer sites for hydrogen bonding, influencing its solubility profile.

| Property | Value | Source |

| CAS Number | 1541859-31-7 | [7] |

| Molecular Formula | C₁₁H₈FNO₂ | Inferred |

| Molecular Weight | 205.19 g/mol | Inferred |

| Predicted logP | 2.38 | [8] |

| Predicted TPSA | 50.19 Ų | [8] |

| Predicted pKa (basic) | ~2.5 (Pyridine nitrogen) | Estimated |

| Predicted pKa (acidic) | N/A | Estimated |

Solubility Profile: A Practical Assessment

The solubility of an active compound or intermediate is a critical determinant of its utility. Poor solubility can hinder reaction kinetics, complicate purification, and pose significant challenges for in-vitro assays. We describe the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Rationale for Experimental Design

The shake-flask method is chosen for its simplicity, reliability, and ability to determine the equilibrium solubility, which represents the true saturation point of the compound in a given solvent. This is more informative than kinetic solubility measurements, which can often overestimate the stable soluble concentration. The selection of solvents—ranging from aqueous buffers to common organic solvents—is designed to provide a comprehensive map of the compound's behavior, relevant for both synthetic chemistry and early-stage formulation.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic process for determining the solubility of Methyl 7-fluoroquinoline-8-carboxylate.

Caption: Workflow for Forced Degradation Stability Testing.

Step-by-Step Protocols: Forced Degradation

For all studies, a control sample (compound in solvent, protected from stress) should be analyzed alongside the stressed samples.

1. Hydrolytic Stability (Acid & Base):

-

Acid: Add stock solution to 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize immediately with an equivalent amount of NaOH before HPLC analysis.

-

Base: Add stock solution to 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at specified intervals and neutralize with an equivalent amount of HCl. Rationale: Ester hydrolysis is often rapid under basic conditions, so elevated temperatures may not be necessary.

2. Oxidative Stability:

-

Add stock solution to a 3% solution of hydrogen peroxide (H₂O₂).

-

Keep at room temperature, protected from light.

-

Withdraw aliquots at specified intervals for direct HPLC analysis.

3. Thermal Stability:

-

Solution: Incubate a solution of the compound at 60-80 °C, protected from light.

-

Solid: Place the solid compound in a vial in a stability chamber at 80 °C.

-

At intervals, withdraw solution aliquots or dissolve a portion of the solid for analysis.

4. Photostability:

-

Expose both solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

Summary of Expected Stability Profile

This table summarizes the anticipated stability of Methyl 7-fluoroquinoline-8-carboxylate under various stress conditions. The primary liability is expected to be the hydrolysis of the methyl ester.

| Stress Condition | Conditions | Expected Outcome | Primary Degradant |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Moderate Degradation | 7-Fluoroquinoline-8-carboxylic acid |

| Base Hydrolysis | 0.1 M NaOH, RT, 8h | Significant Degradation | 7-Fluoroquinoline-8-carboxylic acid |

| Oxidation | 3% H₂O₂, RT, 24h | Minor to Moderate Degradation | N-oxides or ring-opened products |

| Thermal (Solid) | 80 °C, 72h | Stable | No significant degradation |

| Photostability | ICH Q1B | Potentially Unstable | Photodegradation products (e.g., dimers) |

Conclusion and Recommendations

Methyl 7-fluoroquinoline-8-carboxylate exhibits physicochemical properties typical of a fluorinated heterocyclic ester. It is characterized by low aqueous solubility and good solubility in common polar aprotic organic solvents such as DMSO and Dichloromethane.

The compound's primary stability liability is hydrolysis of the methyl ester group , which occurs readily under basic conditions and more slowly under acidic conditions. It is expected to be relatively stable to heat when stored as a solid but may exhibit sensitivity to oxidative and photolytic stress.

Recommendations for Researchers:

-

Handling: For preparing solutions for biological assays, use DMSO as a stock solvent. Be mindful of potential precipitation when diluting stock solutions into aqueous buffers.

-

Storage: The solid compound should be stored in a cool, dark, and dry environment to minimize potential hydrolytic and photolytic degradation. Long-term storage of solutions is not recommended, especially in protic or aqueous-based solvents.

-

Synthesis: In synthetic routes involving this intermediate, avoid strongly basic conditions if preservation of the ester group is required.

This guide provides a robust framework for understanding and managing the , enabling more reliable and reproducible scientific outcomes.

References

-

Taylor & Francis. (2018, November 2). An eco-friendly and alternative method of forced degradation of fluoroquinolone drugs by microwave irradiation: a new application for analytical eco-scale. Available from: [Link]

-

Ainurofiq, A., et al. (2022, October 25). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Applied Science and Technology. Available from: [Link]

-

O'Shea, R., & Moser, H. E. (2008). Physicochemical Properties of Antibacterial Compounds: Implications for Drug Discovery. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]

-

ResearchGate. Physicochemical properties of the new fluoroquinolones. Available from: [Link]

-

Ciochina, L. P., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PMC. Available from: [Link]

-

SciELO. Forced degradation and in silico studies Evaluation of the influence of fluoroquinolone chemical structure on stability. Available from: [Link]

-

MDPI. (2024, July 27). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available from: [Link]

-

ResearchGate. (2025, December 22). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Available from: [Link]

-

University of Lisbon Repository. FLUOROQUINOLONE ANTIBIOTICS IN THE ENVIRONMENT: BIODEGRADATION STUDIES AND PRESENCE IN SEVERAL ENVIRONMENTAL MATRICES. Available from: [Link]

-

PMC. Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. Available from: [Link]

-

PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available from: [Link]

-

ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

-

Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

-

UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]

-

PubMed. (2004, September 15). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Available from: [Link]

-

ResearchGate. (PDF) Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Available from: [Link]

-

PubChem. Methyl quinoline-7-carboxylate. Available from: [Link]

-

Cheméo. 7-Chloro-3-methyl-quinoline-8-carboxylic acid, butyl ester. Available from: [Link]

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. noveltyjournals.com [noveltyjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1541859-31-7|Methyl 7-fluoroquinoline-8-carboxylate|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

A Technical Guide to Exploring the Antimicrobial Potential of Quinoline Derivatives

Introduction